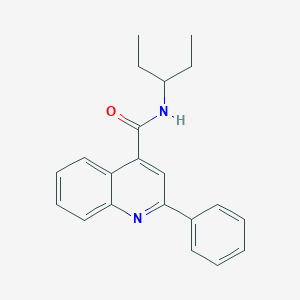
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide, also known as EPCQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EPCQ belongs to the class of quinolinecarboxamide compounds, which have been found to exhibit diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, studies have suggested that N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide induces apoptosis and cell cycle arrest in cancer cells. N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the replication of HIV-1 and hepatitis C virus. Additionally, N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide exhibits antibacterial activity against various strains of bacteria. However, the exact biochemical and physiological effects of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide on humans are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its diverse biological activities. N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit anticancer, antiviral, and antimicrobial activities, making it a potential drug candidate for various diseases. Additionally, N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using various methods, making it easily accessible for research purposes. However, one of the limitations of using N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its potential toxicity. In vitro studies have shown that N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide exhibits cytotoxicity towards normal cells at high concentrations, indicating the need for further toxicity studies.
Direcciones Futuras
There are several future directions for the research of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide. One direction is to investigate the exact mechanism of action of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide. Understanding the mechanism of action will provide insights into the potential targets of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide and aid in the development of more effective drugs. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in vivo. This will provide information on the absorption, distribution, metabolism, and excretion of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in the body, as well as its efficacy and toxicity. Additionally, further studies are needed to investigate the potential applications of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in various diseases, such as cancer, viral infections, and bacterial infections.
Métodos De Síntesis
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using various methods, including the reaction of 4-chloro-2-phenylquinoline with ethyl propylamine, followed by the reaction with sodium hydroxide and acetic anhydride. The product obtained is then purified using column chromatography. Another method involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with ethyl propylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, followed by the reaction with thionyl chloride. The product obtained is then reacted with ammonia to yield N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial activities. In vitro studies have shown that N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has also been found to inhibit the replication of HIV-1 and hepatitis C virus. Additionally, N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-pentan-3-yl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-3-16(4-2)22-21(24)18-14-20(15-10-6-5-7-11-15)23-19-13-9-8-12-17(18)19/h5-14,16H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBSLAWZAPEVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentan-3-yl)-2-phenylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
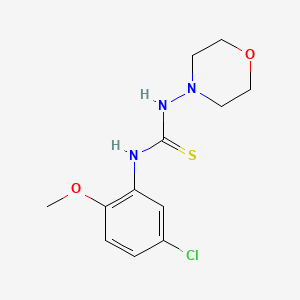
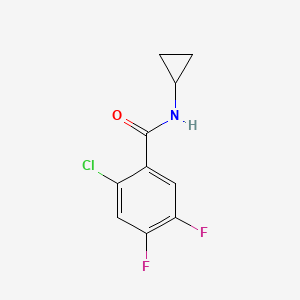
![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)
![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)
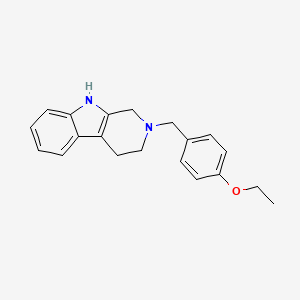
![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)
![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)
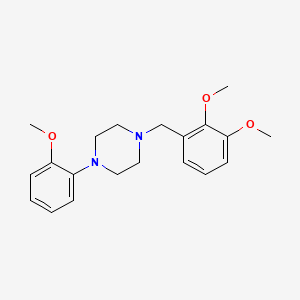
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)
